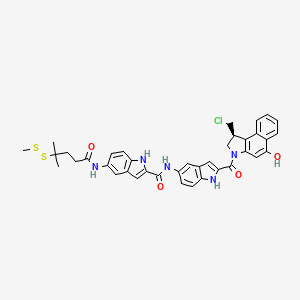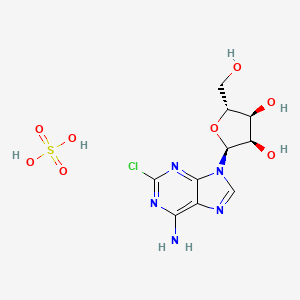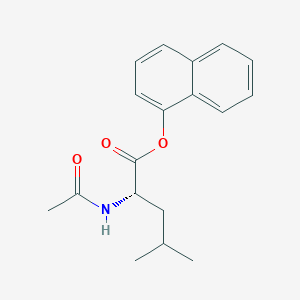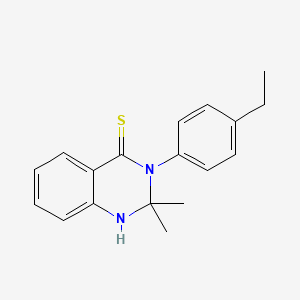
DC41SMe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DC41SMe is a derivative of DC1, which is a simplified analogue of CC-1065. It is known for its cytotoxic properties, particularly against cancer cell lines such as Ramos, Namalwa, and HL60/s. The compound is used in scientific research for its ability to target and alkylate DNA, making it a valuable tool in the study of cancer treatments .
Métodos De Preparación
DC41SMe is synthesized through a series of chemical reactions involving the DC1 compound. The synthetic route typically includes the following steps:
Starting Material: The synthesis begins with DC1, which is a simplified analogue of CC-1065.
Chemical Modifications: Various chemical modifications are made to DC1 to produce this compound
Reaction Conditions: The reactions are carried out under controlled conditions, often involving specific temperatures, solvents, and catalysts to ensure the desired product is obtained
Análisis De Reacciones Químicas
DC41SMe undergoes several types of chemical reactions, including:
Alkylation: this compound is known for its ability to alkylate DNA, which is a key mechanism in its cytotoxic effects.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which may alter its cytotoxic properties.
Substitution: Various substitution reactions can be performed on this compound to modify its chemical structure and potentially enhance its biological activity
Aplicaciones Científicas De Investigación
DC41SMe has a wide range of applications in scientific research, including:
Cancer Research: Due to its cytotoxic properties, this compound is used in the study of cancer treatments. It is particularly valuable in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Biological Studies: The compound is used to study the mechanisms of DNA alkylation and its effects on cellular processes.
Medicinal Chemistry: Researchers use this compound to develop new drugs and therapeutic agents that can target cancer cells more effectively.
Mecanismo De Acción
DC41SMe exerts its effects primarily through DNA alkylation. The compound targets DNA and forms covalent bonds with it, leading to the disruption of DNA replication and transcription. This results in cell death, particularly in rapidly dividing cancer cells. The molecular targets of this compound include specific DNA sequences, and the pathways involved in its action are related to DNA damage response mechanisms .
Comparación Con Compuestos Similares
DC41SMe is similar to other DNA alkylating agents, such as:
CC-1065: The parent compound of DC1, known for its potent cytotoxicity.
Duocarmycins: A class of compounds that also target DNA and have similar mechanisms of action.
Pyrrolobenzodiazepines: Another group of DNA alkylating agents used in cancer research.
What sets this compound apart is its simplified structure compared to CC-1065, which makes it easier to synthesize and modify for research purposes .
Propiedades
Fórmula molecular |
C38H36ClN5O4S2 |
|---|---|
Peso molecular |
726.3 g/mol |
Nombre IUPAC |
N-[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]-5-[[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C38H36ClN5O4S2/c1-38(2,50-49-3)13-12-34(46)40-24-8-10-28-21(14-24)16-30(42-28)36(47)41-25-9-11-29-22(15-25)17-31(43-29)37(48)44-20-23(19-39)35-27-7-5-4-6-26(27)33(45)18-32(35)44/h4-11,14-18,23,42-43,45H,12-13,19-20H2,1-3H3,(H,40,46)(H,41,47)/t23-/m1/s1 |
Clave InChI |
WKBZTEPNMBNGJH-HSZRJFAPSA-N |
SMILES isomérico |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5C[C@H](C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
SMILES canónico |
CC(C)(CCC(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)N5CC(C6=C5C=C(C7=CC=CC=C76)O)CCl)SSC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(Benzyloxy)benzoyl]piperazine](/img/structure/B11832997.png)

![Methyl 3-[(4-bromophenyl)methyl]-2-ethoxybenzimidazole-4-carboxylate](/img/structure/B11833013.png)



![Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1R,2S,3S,5R)-](/img/structure/B11833035.png)
![tert-Butyl (6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B11833040.png)

![1-[(1R,6R,7S)-7-phenyl-3-azabicyclo[4.1.0]heptan-6-yl]methanamine](/img/structure/B11833050.png)
![(1R,6R)-6-iodo-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11833054.png)


